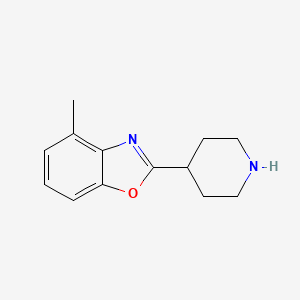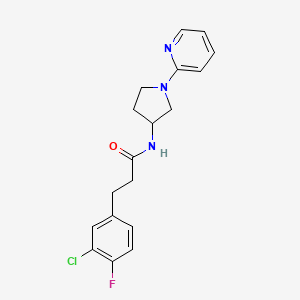
4-Methyl-2-piperidin-4-yl-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-piperidin-4-yl-1,3-benzoxazole is a chemical compound with the molecular formula C13H16N2O and a molecular weight of 216.28 . It is a specialty product often used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2O/c1-9-3-2-4-11-12(9)15-13(16-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antagonistic Activities
- 4-(benzoxazole-2-yl)piperidine compounds, including structures similar to 4-Methyl-2-piperidin-4-yl-1,3-benzoxazole, have been synthesized and evaluated for their α1-AR antagonistic activities. These compounds, especially 10h, demonstrated slightly stronger α1-AR antagonistic activity compared to lead compounds in biological assays in vitro (Jia Li et al., 2008).
Molecular Structure and Vibrational Spectra
- The molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a compound closely related to this compound, were determined using HF and DFT methods. The study observed five different stable conformers for the compound, with good agreement between calculated vibrational data and experimental results (E. Taşal et al., 2009).
Antimicrobial Activities
- Some novel derivatives of 1,2,4-Triazole, including 3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole, were synthesized and screened for antimicrobial activities. These compounds, including those structurally related to this compound, demonstrated good or moderate activities against test microorganisms (H. Bektaş et al., 2007).
Anti-Breast Cancer Activity
- A series of benzothiazoles and benzoxazoles, using 4-benzoxazol-2-yl-phenylamine (related to this compound) as starting materials, were synthesized and evaluated for antitumor activities against human breast cancer cell lines. N-methyl piperazinyl substituted derivatives displayed potent inhibitory activity, supporting the potential of similar compounds in therapeutic strategies for cancer (M. Abdelgawad et al., 2013).
Synthesis of Benzoxazolylethoxypiperidones
- 1-Hydroxy-2,6-diarylpiperidin-4-ones were used to synthesize l-[2-(benzoxazol-2-yl)ethoxy]-2,6diarylpiperidin-4-ones, combining biolabile piperidines and benzoxazole components. These compounds, related to this compound, show diverse pharmacological activities, including sedative, hypotensive, and anti-inflammatory effects (C. Ramalingan et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like oxidoreductase .
Mode of Action
It’s known that these types of compounds can bear an electrophilic moiety with a properly tuned reactivity toward nucleophiles .
Biochemical Pathways
Similar compounds have been known to inhibit nlrp3 activation, nlrp3-dependent pyroptosis, and the consequent release of il-1β .
Pharmacokinetics
The compound’s molecular weight of 21628 could potentially influence its bioavailability.
Result of Action
Similar compounds have been known to show good antimicrobial activities .
Action Environment
It’s known that the compound exists as a white powder at room temperature .
properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)15-13(16-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDSKZDSIRLJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B2425892.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2425894.png)
![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2425895.png)

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2425899.png)
![(Z)-N-(5-methylisoxazol-3-yl)-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2425901.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2425903.png)


![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]cyclobutane-1-carboxylic acid](/img/structure/B2425908.png)
![N-benzyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2425910.png)
![1-[2-(2-Fluorophenyl)ethyl]guanidine hydrochloride](/img/structure/B2425913.png)
